4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol
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Overview
Description
4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO2 It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a phenethyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and phenethyl alcohol.
Grignard Reaction: The key step involves a Grignard reaction where phenethyl magnesium bromide is reacted with 3-fluoro-6-methoxybenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(3-Fluoro-6-methoxyphenyl)phenethyl ketone or aldehyde.
Reduction: 4-(3-Fluoro-6-methoxyphenyl)phenethyl hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-6-methoxyphenyl)phenethyl ketone
- 4-(3-Fluoro-6-methoxyphenyl)phenethyl aldehyde
- 4-(3-Fluoro-6-methoxyphenyl)phenethyl hydrocarbon
Uniqueness
4-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-18-15-7-6-13(16)10-14(15)12-4-2-11(3-5-12)8-9-17/h2-7,10,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPKDSZDCEAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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